2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one
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Overview
Description
2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[45]decan-3-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common approach is the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a dearomatizing cyclization process . This method allows for the efficient construction of the spirocyclic framework under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique spirocyclic structure.
Materials Science: Investigation of its properties for use in advanced materials, such as polymers or nanomaterials.
Biological Studies: Exploration of its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact molecular pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.5]decan-3-one: A structurally related compound with similar spirocyclic features.
Gabapentin-Lactam: Another spirocyclic compound used in medicinal chemistry.
Uniqueness
2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one is unique due to the presence of the chlorophenyl and cyclopropylcarbonyl groups, which impart distinct chemical properties and potential biological activities compared to other spirocyclic compounds.
Properties
IUPAC Name |
2-(3-chlorophenyl)-8-(cyclopropanecarbonyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-12-2-1-3-13(10-12)21-15(23)18-16(19-21)6-8-20(9-7-16)14(22)11-4-5-11/h1-3,10-11,19H,4-9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWRPVGAGLGXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(CC2)NC(=O)N(N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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